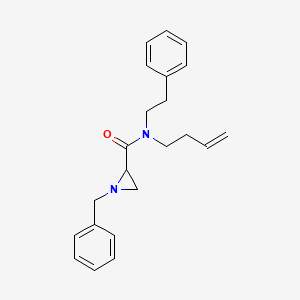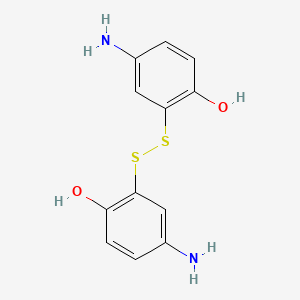![molecular formula C13H28I2N2 B14189782 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide CAS No. 849751-81-1](/img/structure/B14189782.png)
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between two nitrogen atoms, each bonded to two methyl groups, forming a stable and symmetrical structure. The diiodide counterions balance the positive charges on the nitrogen atoms, making it a quaternary ammonium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide typically involves the reaction of a suitable diamine with methyl iodide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the diamine attack the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Diamine Selection: The starting material is usually a diamine such as 1,5-diaminopentane.
Methylation: The diamine is reacted with an excess of methyl iodide in a suitable solvent like acetonitrile or ethanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (30-50°C) to ensure complete methylation.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, and the reactions are carried out in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, and the reactions are carried out in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are the N-oxides of the original compound.
Reduction: The major products are secondary amines.
Applications De Recherche Scientifique
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, as quaternary ammonium salts are known to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide involves its interaction with microbial cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decane-2,8-diium diiodide: This compound has a similar spirocyclic structure but with a different ring size.
2,2,6,6-Tetramethylpiperidine-1-oxyl:
Tetramethylammonium iodide: A simpler quaternary ammonium salt with a single nitrogen atom.
Uniqueness
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is unique due to its spirocyclic structure, which imparts stability and specific reactivity. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it distinct from other quaternary ammonium salts.
Propriétés
Numéro CAS |
849751-81-1 |
|---|---|
Formule moléculaire |
C13H28I2N2 |
Poids moléculaire |
466.18 g/mol |
Nom IUPAC |
2,2,8,8-tetramethyl-2,8-diazoniaspiro[5.5]undecane;diiodide |
InChI |
InChI=1S/C13H28N2.2HI/c1-14(2)9-5-7-13(11-14)8-6-10-15(3,4)12-13;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
RBUROZXCBPZDIY-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCC2(C1)CCC[N+](C2)(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
stannane](/img/structure/B14189732.png)



![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)
